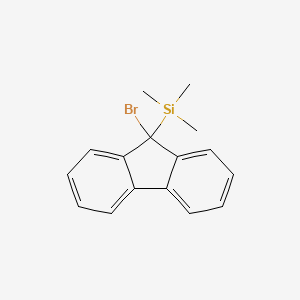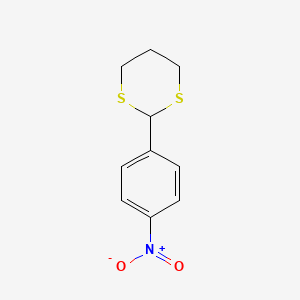![molecular formula C11H15O4P B14710341 Methyl 3-[methoxy(phenyl)phosphoryl]propanoate CAS No. 14576-53-5](/img/structure/B14710341.png)
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a phosphoryl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]propanoate typically involves the reaction of methyl 3-bromopropanoate with methoxyphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[methoxy(phenyl)phosphoryl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but lacks the phenyl and phosphoryl groups.
Methyl 3-phenylpropionate: Contains a phenyl group but lacks the methoxy and phosphoryl groups.
Methyl 3-methoxypropanoate: Similar backbone but lacks the phenyl and phosphoryl groups.
Uniqueness
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is unique due to the presence of both methoxy and phosphoryl groups attached to a phenyl-substituted propanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
14576-53-5 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
methyl 3-[methoxy(phenyl)phosphoryl]propanoate |
InChI |
InChI=1S/C11H15O4P/c1-14-11(12)8-9-16(13,15-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
SKTDRCXOWJEYFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)



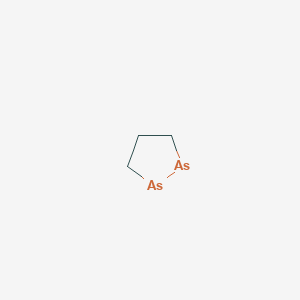

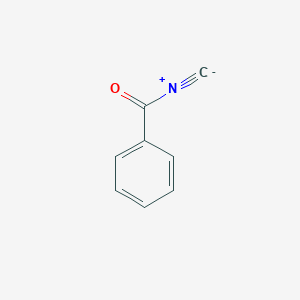

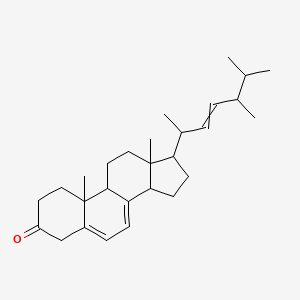
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

